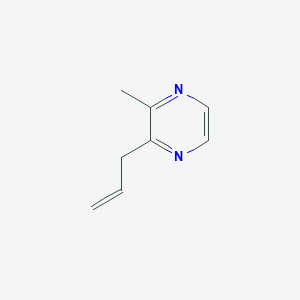

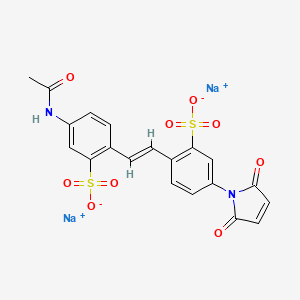

![molecular formula C16H9BrN2O2 B1148016 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione CAS No. 139582-54-0](/img/structure/B1148016.png)

6-Bromo-[2,2'-biindolinylidene]-3,3'-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated compounds similar to 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione involves starting from specific precursor compounds and through a series of chemical reactions, introducing bromine atoms into the molecular structure. For instance, Yong Chen et al. (2010) synthesized photochromic compounds including 6-bromomethyl derivatives from dimethyl biindene diones through a process that significantly affects the properties of the resulting compounds by substituting hydrogen atoms with bromines (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione has been characterized using various analytical techniques, including single crystal X-ray diffraction. This analysis provides insights into the crystal structure, showing how bromination affects the molecular arrangement and tightness compared with their precursors, as demonstrated in the work by Yong Chen et al. (2010).

Chemical Reactions and Properties

Compounds with bromo and dione functionalities undergo various chemical reactions, including nucleophilic substitution and cyclization. These reactions can lead to the formation of a wide range of derivatives with different chemical properties, as explored by researchers like Il Yoon and C. Cho (2015), who investigated the carbonylative cyclization of bromocyclohexenes with arylhydrazines to produce anilinohydroisoindoline diones (Yoon & Cho, 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, can be influenced by the bromination pattern on the molecular structure. These properties are crucial for determining the compound's potential applications in materials science and organic electronics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and photochromic behavior, are significantly impacted by the presence of bromine atoms in the molecule. Studies have shown that bromination can enhance the photochromic properties of compounds, making them more responsive to light stimuli and potentially useful for applications in smart materials and photoresponsive technologies (Chen et al., 2010).

Applications De Recherche Scientifique

Synthesis and Intermediates

6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, a derivative of brominated biindolinylidene diones, serves as an important intermediate in the synthesis of various biologically active compounds. The synthesis of such intermediates, including Bromo-4-iodoquinoline, often involves multiple steps such as cyclization and substitution reactions, which are pivotal in creating compounds like GSK2126458 (Wang et al., 2015).

Crystal Structure and Analysis

The crystal structure and analysis of related compounds, like the 5-bromoindoline-2,3-dione unit, exhibit significant interactions through hydrogen bonds and π–π contacts, contributing to their three-dimensional structure and stability (Abdellaoui et al., 2019).

Photochromic and Photomagnetic Properties

Derivatives of brominated biindolinylidene diones exhibit interesting properties like photochromism and photomagnetism, making them significant in materials science. For instance, bromination of methyl groups on benzene rings of biindenylidenedione alters its properties considerably, affecting its UV-Vis absorption spectra, photochromic, and photomagnetic characteristics in solutions and solid states (Chen et al., 2010).

Organic Electronics and Field Effect Transistors

6-Bromo-[2,2'-biindolinylidene]-3,3'-dione derivatives have been utilized in the domain of organic electronics, particularly in the development of organic field-effect transistors (OFETs). These derivatives serve as either the active layer or part of the semiconductor material in OFETs, contributing to the advancement of solution-processable semiconducting components (Patil et al., 2015). Their crystalline nature and the presence of fused hydrogen bonds significantly influence the charge mobility and the performance of the OFET devices (Zhang et al., 2017).

Memory Devices and Electronics

Alterations in the molecular structure, such as single atom substitutions, can significantly impact the planarity of the molecules, thereby affecting their electronic properties. Such modifications can trigger different memory behaviors in devices, exemplifying the versatility and potential of these compounds in electronic and memory device applications (Hu et al., 2015).

Propriétés

IUPAC Name |

6-bromo-2-(3-hydroxy-1H-indol-2-yl)indol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN2O2/c17-8-5-6-10-12(7-8)19-14(16(10)21)13-15(20)9-3-1-2-4-11(9)18-13/h1-7,18,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRJMIPSKOUYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=C(C3=O)C=CC(=C4)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694565 |

Source

|

| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-[2,2'-biindolinylidene]-3,3'-dione | |

CAS RN |

139582-54-0 |

Source

|

| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.